molecular formula C13H12FN5OS B10949029 3-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-1,2,5-oxadiazole

3-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-1,2,5-oxadiazole

Cat. No.: B10949029
M. Wt: 305.33 g/mol
InChI Key: LYNGKOMFLLYXLB-UHFFFAOYSA-N
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Description

3-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-1,2,5-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a fluorophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-1,2,5-oxadiazole typically involves multiple steps, starting with the preparation of the triazole and oxadiazole precursors. One common method involves the reaction of 4-fluorobenzyl chloride with 4-methyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. This reaction forms the intermediate compound, which is then reacted with 4-methyl-1,2,5-oxadiazole-3-carboxylic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-1,2,5-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 3-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-1,2,5-oxadiazole has been studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine

The compound’s potential medicinal applications include its use as an antimicrobial agent. Studies have shown that it exhibits activity against various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. Its unique chemical structure allows for the creation of polymers and other materials with tailored characteristics .

Mechanism of Action

The mechanism of action of 3-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-1,2,5-oxadiazole involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. The triazole and oxadiazole rings play a crucial role in binding to the active sites of enzymes, disrupting their normal function .

Properties

Molecular Formula

C13H12FN5OS

Molecular Weight

305.33 g/mol

IUPAC Name

3-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methyl-1,2,5-oxadiazole

InChI

InChI=1S/C13H12FN5OS/c1-8-11(18-20-17-8)7-21-13-16-15-12(19(13)2)9-3-5-10(14)6-4-9/h3-6H,7H2,1-2H3

InChI Key

LYNGKOMFLLYXLB-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1CSC2=NN=C(N2C)C3=CC=C(C=C3)F

Origin of Product

United States

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